Ethylnorepinephrine hydrochloride
Overview
Description
Ethylnorepinephrine hydrochloride: is a sympathomimetic and bronchodilator compound related to norepinephrine. It is known by various names, including Etanor, Bronkephrine, and Butanefrine. This compound activates both alpha and beta adrenergic receptors, making it effective in treating conditions like bronchial asthma and other respiratory disorders .
Mechanism of Action
Target of Action
Ethylnorepinephrine hydrochloride is a sympathomimetic and bronchodilator . It is related to norepinephrine and activates both α and β adrenergic receptors . These receptors are the primary targets of this compound. The α-adrenergic receptors are primarily responsible for smooth muscle contraction and vasoconstriction, while the β-adrenergic receptors are involved in heart muscle contraction and smooth muscle relaxation .
Mode of Action
This compound interacts with its targets, the α and β adrenergic receptors, leading to a series of physiological responses. For example, activation of α-adrenergic receptors leads to vasoconstriction, which increases blood pressure. On the other hand, activation of β-adrenergic receptors leads to bronchial smooth muscle relaxation, which helps in relieving bronchospasm .
Biochemical Pathways
The activation of α and β adrenergic receptors by this compound triggers a cascade of biochemical reactions. These reactions involve the cyclic adenosine monophosphate (cAMP) pathway, which is a common downstream effect of adrenergic receptor activation . The increase in cAMP levels leads to various physiological responses, including increased heart rate and bronchodilation .
Pharmacokinetics
For instance, substitution of any small molecule in the alpha carbon atom decreases the action of monoamine oxidase (MAO) upon the molecule, hence increasing the duration of action .
Result of Action
The primary result of this compound action is the relief of bronchospasm due to its bronchodilator effect . This is particularly beneficial in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, its vasoconstrictive effects can help increase blood pressure in hypotensive states .
Biochemical Analysis
Biochemical Properties
Ethylnorepinephrine hydrochloride interacts with α and β adrenergic receptors . These receptors are proteins that respond to epinephrine and norepinephrine, hormones that are part of the body’s fight-or-flight response . The interaction between this compound and these receptors triggers a series of biochemical reactions that lead to the dilation of bronchial muscles .
Cellular Effects
This compound influences cell function by interacting with adrenergic receptors on the cell surface . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause bronchodilation, which is the expansion of the bronchial air passages in the lungs .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to α and β adrenergic receptors . This binding activates these receptors, leading to a series of intracellular events. These events can include the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular metabolism .
Metabolic Pathways
This compound is involved in the adrenergic signaling pathway . This pathway involves various enzymes and cofactors, and can affect metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylnorepinephrine hydrochloride can be synthesized through catalytic hydrogenolysis of alpha-benzhydrylamino-3,4-dibenzyloxybutyrophenone-HCl. The process involves the use of stannous chloride as an antioxidant during the preparation and crystallization of the amine hydrochloride .
Industrial Production Methods: The industrial production of this compound typically involves large-scale catalytic hydrogenolysis, followed by purification and crystallization processes to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: Ethylnorepinephrine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using reagents like chlorine or bromine.
Major Products: The major products formed from these reactions include various derivatives of ethylnorepinephrine, such as ethylnoradrenaline and ethylnorsuprarenin .
Scientific Research Applications
Ethylnorepinephrine hydrochloride has a wide range of scientific research applications:
Biology: Investigated for its effects on adrenergic receptors and its role in neurotransmission.
Industry: Employed in the development of new adrenergic agonists with improved pharmacokinetic profiles.
Comparison with Similar Compounds
Isoetarine: Another bronchodilator with a similar mechanism of action.
Colterol: A beta-adrenergic agonist used for similar therapeutic purposes.
Norepinephrine: The parent compound, which is a natural neurotransmitter and hormone.
Uniqueness: Ethylnorepinephrine hydrochloride is unique due to its specific structure, which includes an ethyl group on the alpha carbon. This modification enhances its beta-adrenergic receptor activity and increases its resistance to monoamine oxidase (MAO) degradation, resulting in a longer duration of action .
Properties
IUPAC Name |
4-(2-amino-1-hydroxybutyl)benzene-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6;/h3-5,7,10,12-14H,2,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDMRJGAFPUTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953869 | |
Record name | 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3198-07-0 | |
Record name | α-Ethylnorepinephrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3198-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYLNOREPINEPHRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X94OZJ468Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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